1-Ethyl-1-methylcyclohexane

Descripción

Significance of Cyclohexane (B81311) Systems in Organic Chemistry

Cyclohexane and its derivatives are fundamental to the understanding of cyclic hydrocarbons. fastercapital.com Their non-planar, puckered conformations, most notably the chair conformation, allow for the minimization of angle and torsional strain, making the six-membered ring particularly stable. libretexts.orglibretexts.orglumenlearning.com This inherent stability is a key reason why cyclohexane rings are found in a wide variety of natural and synthetic compounds, including steroids, pharmaceuticals, and flavorings. libretexts.org The study of cyclohexane provides a crucial framework for understanding the three-dimensional shapes of molecules and the influence of these shapes on their physical and chemical properties. fastercapital.com

The ability of cyclohexane to adopt various conformations, such as the chair, boat, and twist-boat, and the energy differences between them, is a central concept in conformational analysis. libretexts.orglumenlearning.com The chair conformation is the most stable, as it eliminates nearly all angle and eclipsing strain. libretexts.org This conformational flexibility has significant implications for the reactivity and stereochemistry of reactions involving cyclohexane rings.

Overview of Steric and Electronic Effects in Alicyclic Systems

The behavior of alicyclic systems is governed by a combination of steric and electronic effects. Steric effects arise from the spatial arrangement of atoms and groups within a molecule. weebly.com In cyclohexanes, steric hindrance, particularly 1,3-diaxial interactions, plays a crucial role in determining the preferred conformation. libretexts.org Substituents on a cyclohexane ring will preferentially occupy the more spacious equatorial positions to avoid steric clashes with axial hydrogens on the same side of the ring. libretexts.orgpressbooks.pub

Stereoelectronic effects are more subtle, involving the influence of orbital alignment on molecular stability and reactivity. wikipedia.org These effects are not merely a combination of steric and electronic factors but are distinct phenomena arising from orbital overlap. wikipedia.org An important example is the anomeric effect, where an electronegative substituent at a carbon adjacent to a heteroatom in a ring prefers the axial position, a counterintuitive finding when considering steric bulk alone. scribd.com This effect is attributed to a stabilizing interaction between a lone pair on the heteroatom and the antibonding orbital of the carbon-substituent bond. scribd.com While not directly applicable to 1-Ethyl-1-methylcyclohexane, the principles of stereoelectronic control are vital for a comprehensive understanding of substituted cyclohexanes.

Contextualization of this compound within Alkylcyclohexane Research

This compound is a member of the broader class of alkylcyclohexanes, which are common components of crude oil and various fuels like diesel. tandfonline.comusgs.gov Research into alkylcyclohexanes is often driven by their relevance in geochemistry and environmental science, where their distribution patterns can serve as fingerprints to identify the source and degradation state of petroleum products. usgs.gov

The study of specific isomers like this compound also contributes to our fundamental understanding of conformational analysis in disubstituted cyclohexanes. In a 1,1-disubstituted cyclohexane, one substituent must be in an axial position while the other is equatorial. libretexts.org When the substituents are different, as in the case of this compound, the two possible chair conformations are not energetically equivalent. The conformer where the larger group occupies the equatorial position is generally more stable. libretexts.orgvaia.com Therefore, studying this molecule provides a clear example of how steric bulk dictates conformational preference.

Chemical and Physical Properties of this compound

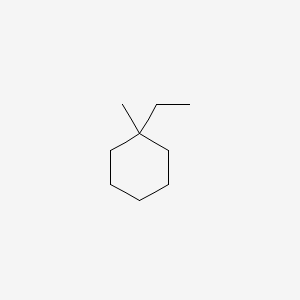

This compound is a colorless liquid with the chemical formula C9H18 and a molecular weight of 126.24 g/mol . chemeo.comnih.gov Its structure consists of a cyclohexane ring with both an ethyl and a methyl group attached to the same carbon atom. doubtnut.com

| Property | Value |

| Molecular Formula | C9H18 |

| Molecular Weight | 126.24 g/mol |

| CAS Number | 4926-90-3 |

| Normal Boiling Point | 155.5 °C (428.6 K) |

| IUPAC Name | This compound |

Data sourced from PubChem and NIST Chemistry WebBook. nih.govnist.gov

Synthesis of this compound

The synthesis of this compound has been reported through various methods. One approach involves the reaction of methylcyclopentane (B18539) with ethylene (B1197577) in the presence of a catalyst. Another documented synthesis involves a multi-step reaction starting from other precursors. chemicalbook.com A specific example from the literature describes a two-step process involving aqueous phosphorus pentachloride followed by treatment with tetralin. chemicalbook.com The synthesis of related structures, such as 1-methylcyclohexene from cyclohexene (B86901), involves reactions like Grignard reactions, hydration of alkenes, and oxidation and dehydration of alcohols, which are common transformations in organic synthesis that could be adapted for the preparation of this compound. organicchemistrytutor.com

Conformational Analysis of this compound

The conformational analysis of this compound is a direct application of the principles governing disubstituted cyclohexanes. The molecule exists in two primary chair conformations that are interconvertible through a process known as ring flipping. vaia.com

In one conformation, the ethyl group is in an axial position and the methyl group is in an equatorial position. In the other, the ethyl group is equatorial and the methyl group is axial. Due to the greater steric bulk of the ethyl group compared to the methyl group, the conformation where the ethyl group is in the equatorial position is more stable. vaia.com This is because placing the larger ethyl group in the axial position would result in more significant 1,3-diaxial steric repulsions with the axial hydrogens on the same side of the ring. Therefore, the equilibrium between the two conformers will heavily favor the structure with the equatorial ethyl group. vaia.com

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

30677-34-0 |

|---|---|

Fórmula molecular |

C9H18 |

Peso molecular |

126.24 g/mol |

Nombre IUPAC |

1-ethyl-1-methylcyclohexane |

InChI |

InChI=1S/C9H18/c1-3-9(2)7-5-4-6-8-9/h3-8H2,1-2H3 |

Clave InChI |

YPJRYQGOKHKNKZ-UHFFFAOYSA-N |

SMILES canónico |

CCC1(CCCCC1)C |

Origen del producto |

United States |

Conformational Analysis of 1 Ethyl 1 Methylcyclohexane

Chair Conformations and Equilibrium Dynamics

The most stable conformation for a cyclohexane (B81311) ring is the chair form, which effectively minimizes both angle strain and torsional strain. pearson.com For a substituted cyclohexane like 1-Ethyl-1-methylcyclohexane, two distinct chair conformations exist, which are in a state of dynamic equilibrium. vaia.com

Interconversion Pathways and Ring Flipping

The two chair conformations of this compound can be interconverted through a process known as ring flipping. youtube.com This process involves a series of bond rotations that transiently pass through higher-energy conformations, such as the twist-boat and boat forms. During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. youtube.comlibretexts.org

For this compound, the ring flip interconverts two non-equivalent chair conformations:

Conformer A: The ethyl group is in an axial position, and the methyl group is in an equatorial position.

Conformer B: The ethyl group is in an equatorial position, and the methyl group is in an axial position.

This rapid interconversion at room temperature establishes an equilibrium between the two forms. vaia.com

Relative Stability of Axial and Equatorial Substituent Orientations

In substituted cyclohexanes, conformations that place larger substituent groups in the equatorial position are generally more stable. pearson.comlumenlearning.com The equatorial position offers more space and minimizes unfavorable steric interactions with the rest of the ring. chemistrysteps.com

In the case of this compound, the ethyl group is sterically bulkier than the methyl group. libretexts.orglibretexts.org Consequently, Conformer B, which places the larger ethyl group in the more spacious equatorial position, is significantly more stable than Conformer A, where the ethyl group occupies a sterically hindered axial position. vaia.commvpsvktcollege.ac.inyoutube.com The equilibrium, therefore, heavily favors the conformer with the equatorial ethyl group and the axial methyl group. vaia.comchegg.com

| Conformer | Ethyl Group Position | Methyl Group Position | Relative Stability |

|---|---|---|---|

| Conformer A | Axial | Equatorial | Less Stable |

| Conformer B | Equatorial | Axial | More Stable |

Quantitative Assessment of Conformational Energetics

The preference for one chair conformation over another can be quantified by analyzing the energetic penalties associated with different types of strain. For substituted cyclohexanes, the dominant factors are 1,3-diaxial interactions and the associated steric and torsional strains.

Analysis of 1,3-Diaxial Interactions in Disubstituted Cyclohexanes

The primary source of instability for an axial substituent is steric strain resulting from 1,3-diaxial interactions. lumenlearning.compressbooks.publibretexts.org This refers to the repulsive forces between an axial group and the two axial hydrogens located on the same side of the ring, at the C3 and C5 positions relative to the substituent at C1. lumenlearning.comanokaramsey.edu

In the less stable conformer of this compound (Conformer A), the axial ethyl group experiences significant 1,3-diaxial interactions with the axial hydrogens at C3 and C5.

In the more stable conformer (Conformer B), these interactions occur with the axial methyl group.

Since the ethyl group is larger than the methyl group, the destabilizing 1,3-diaxial interactions are more severe when the ethyl group is axial. pressbooks.pubanokaramsey.edu The energy difference associated with placing a substituent in an axial versus an equatorial position is known as its "A-value". The group with the higher A-value will have a stronger preference for the equatorial position.

Contribution of Torsional Strain to Conformational Preferences

Torsional strain arises from the repulsion between electron clouds in eclipsing bonds. wikipedia.org The chair conformation of cyclohexane is favored precisely because all its bonds are staggered, minimizing this type of strain. pearson.com However, the steric repulsion of a 1,3-diaxial interaction is mechanistically equivalent to a gauche interaction in butane (B89635), which is a combination of steric and torsional strain. pressbooks.pubanokaramsey.edulibretexts.org When viewed through a Newman projection along the C1-C2 bond, an axial substituent at C1 is in a gauche relationship with the C3 carbon of the ring. libretexts.org

Steric Strain Contributions from Alkyl Groups

Steric strain is a key determinant of conformational stability and increases with the size of the substituent group. anokaramsey.edu The energetic cost (A-value) of placing a group in the axial position is a direct measure of this strain. For a methyl group, the A-value is approximately 7.6 kJ/mol (1.70 kcal/mol). libretexts.organokaramsey.edumasterorganicchemistry.com For an ethyl group, the value is slightly higher, at about 7.3-7.5 kJ/mol (1.75 kcal/mol). chemistrysteps.commasterorganicchemistry.com

While the difference between the methyl and ethyl A-values is small, in this compound the choice is between placing one or the other in the axial position. The molecule will overwhelmingly adopt the conformation that places the bulkier ethyl group equatorially to minimize the more significant 1,3-diaxial interactions, making the conformer with the axial methyl group the more stable of the two. libretexts.orglibretexts.org

| Substituent | A-Value (kJ/mol) | A-Value (kcal/mol) |

|---|---|---|

| -CH₃ (Methyl) | 7.6 | 1.70 masterorganicchemistry.com |

| -CH₂CH₃ (Ethyl) | 7.5 | 1.75 masterorganicchemistry.com |

| -CH(CH₃)₂ (Isopropyl) | 9.0 | 2.15 masterorganicchemistry.com |

| -C(CH₃)₃ (tert-Butyl) | ~21-22.8 | >5.0 libretexts.orgpressbooks.pub |

Factors Influencing Conformational Preference

The preferred conformation of this compound is determined by a delicate balance of steric interactions. The two chair conformations are interconvertible through a process called ring flipping. mvpsvktcollege.ac.inmasterorganicchemistry.com In one conformation, the methyl group is in an axial position and the ethyl group is in an equatorial position. The ring flip results in the ethyl group moving to an axial position and the methyl group to an equatorial position. vaia.com

The primary factor governing the conformational preference in this compound is the steric bulk of the substituents. pressbooks.pub The general principle is that bulkier groups prefer the more spacious equatorial position to minimize steric strain. pressbooks.publibretexts.org When a substituent is in the axial position, it experiences 1,3-diaxial interactions, which are repulsive forces between the axial substituent and the axial hydrogens on the same side of the ring. pressbooks.publibretexts.org

The ethyl group is considered bulkier than the methyl group. Consequently, the conformation where the ethyl group occupies the equatorial position and the methyl group is in the axial position is more stable. vaia.comlibretexts.org This arrangement minimizes the unfavorable 1,3-diaxial repulsions that would be more pronounced with the larger ethyl group in the axial position. vaia.com The free energy difference between equatorial and axial orientations, known as A-values, quantifies this preference. While an axial methyl group experiences hindrance from two gauche butane interactions, an axial ethyl group can rotate to minimize its interaction with the axial hydrogens, making its A-value similar to that of a methyl group in some contexts. msu.edu However, in a 1,1-disubstituted cyclohexane like this, the cumulative steric effects favor placing the larger group, ethyl, in the equatorial position. pressbooks.pub

| Conformation | Axial Substituent | Equatorial Substituent | Relative Stability | Reason |

| I | Methyl (-CH₃) | Ethyl (-CH₂CH₃) | More Stable | The bulkier ethyl group occupies the less sterically hindered equatorial position. vaia.com |

| II | Ethyl (-CH₂CH₃) | Methyl (-CH₃) | Less Stable | The bulkier ethyl group in the axial position leads to greater 1,3-diaxial repulsions. vaia.com |

The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer the axial orientation, which is contrary to what would be expected based on steric considerations alone. sit.edu.cnchemtube3d.com This effect is most prominent in systems like pyranose rings where an electronegative atom is part of the ring.

In the case of this compound, the ring is composed entirely of carbon atoms. There are no heteroatoms within the ring or directly attached to it that could lead to the typical n-σ* orbital interactions responsible for the anomeric effect. Therefore, the anomeric effect is not applicable in determining the conformational preferences of this molecule. Similarly, other significant stereoelectronic effects that could override steric factors, such as those observed in systems with spirocyclopropanes or specific functional groups, are absent. rsc.orgcdnsciencepub.com The conformational equilibrium is thus primarily dictated by steric hindrance.

Role of Substituent Size and Bulk

Role of Hyperconjugation in Conformational Stability

The stability of the different conformations of substituted cyclohexanes is primarily understood through the lens of steric hindrance, specifically 1,3-diaxial interactions. libretexts.orgmsu.edu In this compound, two chair conformations exist in equilibrium, one with the ethyl group in an axial position and the methyl group equatorial, and the other, after a ring-flip, with an equatorial ethyl group and an axial methyl group. vaia.com Conventionally, the conformer with the bulkier ethyl group in the more spacious equatorial position is considered more stable to minimize steric strain. msu.eduvaia.com However, a more complete understanding of conformational preference requires the consideration of subtle electronic effects, chief among them being hyperconjugation.

Conformer A: Axial Ethyl, Equatorial Methyl In this conformation, the axially oriented ethyl group has σ bonds (both C-C and C-H) that are positioned anti-periplanar to specific C-C bonds within the cyclohexane ring. This optimal alignment allows for effective electron donation from the axial σ orbitals into the ring's σ* orbitals. The C-C bond of the ethyl group, as well as its C-H bonds, can participate in this stabilizing delocalization.

Conformer B: Equatorial Ethyl, Axial Methyl Here, the axial methyl group is positioned to engage in hyperconjugation. The σ(C-H) bonds of the axial methyl group are anti-periplanar to the ring's C-C σ* orbitals. While structurally similar to the interactions in axial methylcyclohexane (B89554), the stabilizing energy from these interactions must be weighed against those present in Conformer A.

Research on monosubstituted cyclohexanes using Natural Bond Orbital (NBO) analysis has quantified these effects. Studies have shown that hyperconjugative interactions are a significant factor dictating conformational energies, alongside the classic steric repulsion model. nih.gov For an axial methyl group, the donation from its σ(C-H) bonds to the ring's σ* orbitals provides a measurable stabilizing effect. For an axial ethyl group, the situation is similar, but it involves interactions from both C-H and C-C bonds. The ethyl group's ability to rotate can position its own methyl group away from the ring, mitigating some steric strain, but the key hyperconjugative interactions stem from the bonds aligned with the ring's axis. libretexts.org

Below is a data table summarizing the primary energetic factors that determine the conformational preference in this compound, based on established principles for monosubstituted cyclohexanes.

Interactive Data Table: Energetic Contributions to Conformer Stability

| Conformer | Axial Group | Equatorial Group | Key Steric Interaction (1,3-Diaxial) | Hyperconjugative Stabilization | Relative Stability |

| A | Ethyl | Methyl | Ethyl group with axial hydrogens | From axial σ(C-C) and σ(C-H) bonds | Less Stable |

| B | Methyl | Ethyl | Methyl group with axial hydrogens | From axial σ(C-H) bonds | More Stable |

Stereochemical Aspects and Isomerism of 1 Ethyl 1 Methylcyclohexane

Types of Isomerism in Substituted Cyclohexanes

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. In substituted cyclohexanes, two main categories of isomerism are observed: constitutional isomerism and stereoisomerism.

Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the connectivity of their atoms. For ethylmethylcyclohexane, which has the molecular formula C9H18, several constitutional isomers exist where the ethyl and methyl groups are attached to different carbon atoms of the cyclohexane (B81311) ring. vedantu.comchegg.com

The possible constitutional isomers of ethylmethylcyclohexane include:

1-Ethyl-1-methylcyclohexane

1-Ethyl-2-methylcyclohexane (B1583165)

1-Ethyl-3-methylcyclohexane (B1328930)

1-Ethyl-4-methylcyclohexane

Beyond these, other structural isomers with the same molecular formula (C9H18) that contain a cyclohexane ring can exist, such as trimethylcyclohexanes and propylcyclohexanes. vedantu.comquora.com For instance, there are several positional isomers of trimethylcyclohexane, including 1,2,3-trimethylcyclohexane, 1,2,4-trimethylcyclohexane, and 1,3,5-trimethylcyclohexane. quora.com

Table 1: Constitutional Isomers of Ethylmethylcyclohexane

| Isomer Name | Position of Ethyl Group | Position of Methyl Group |

|---|---|---|

| This compound | 1 | 1 |

| 1-Ethyl-2-methylcyclohexane | 1 | 2 |

| 1-Ethyl-3-methylcyclohexane | 1 | 3 |

| 1-Ethyl-4-methylcyclohexane | 1 | 4 |

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. mvpsvktcollege.ac.in They are broadly classified into two types: enantiomers and diastereomers.

Enantiomers are non-superimposable mirror images of each other. A molecule that has a non-superimposable mirror image is termed "chiral." mvpsvktcollege.ac.in

Diastereomers are stereoisomers that are not mirror images of each other. mvpsvktcollege.ac.in Cis-trans isomerism in cyclic compounds is a common example of diastereomerism. jove.com

In disubstituted cyclohexanes, the relative orientation of the two substituents gives rise to cis-trans isomers. jove.comlibretexts.org In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. jove.comjove.com These isomers are diastereomers of each other and have different physical properties. jove.com

Constitutional Isomerism of Ethylmethylcyclohexanes

Stereochemical Relationships within this compound

The specific placement of both the ethyl and methyl groups on the same carbon atom in this compound has significant stereochemical implications.

A chiral center is typically a carbon atom bonded to four different groups. libretexts.org In the case of this compound, the substituents are on the same carbon atom (C1). doubtnut.comnist.gov This carbon is bonded to an ethyl group, a methyl group, and two carbon atoms of the cyclohexane ring which are part of the same path when traced around the ring in either direction. Therefore, the C1 carbon atom is not a chiral center. stackexchange.comguidechem.com

Due to the absence of a chiral center and the presence of a plane of symmetry that can pass through the molecule, this compound is an achiral molecule. stackexchange.com This means it is superimposable on its mirror image and does not have an enantiomer.

Comparative Stereochemical Studies with Related Cyclohexane Derivatives

To better understand the stereochemistry of this compound, it is useful to compare it with other disubstituted cyclohexane derivatives where the substituents are on different carbon atoms.

Disubstituted cyclohexanes where the two substituents are on different carbons, such as 1,2-, 1,3-, and 1,4-disubstituted cyclohexanes, exhibit cis-trans isomerism. libretexts.orgspcmc.ac.in

Cis-isomers have both substituents on the same side of the cyclohexane ring. jove.com For example, in cis-1,2-dimethylcyclohexane, both methyl groups can be depicted as being on the "up" face or the "down" face of the ring. spcmc.ac.in

Trans-isomers have the substituents on opposite sides of the ring. jove.com In trans-1,2-dimethylcyclohexane, one methyl group would be "up" and the other "down". spcmc.ac.in

The presence of cis-trans isomerism is a key distinguishing feature for non-geminally disubstituted cyclohexanes (where substituents are on different carbons) compared to geminally disubstituted ones like this compound, which cannot exhibit this type of isomerism because both groups are on the same carbon. mvpsvktcollege.ac.in

For example, 1-ethyl-2-methylcyclohexane and 1-ethyl-3-methylcyclohexane exist as pairs of cis and trans diastereomers. lookchem.comnist.gov Furthermore, these isomers can also be chiral. For instance, in cis- and trans-1-ethyl-2-methylcyclohexane, both C1 and C2 are chiral centers, leading to the possibility of enantiomers for each diastereomer. spcmc.ac.in In contrast, 1,4-disubstituted cyclohexanes, even with different substituents like 1-ethyl-4-methylcyclohexane, are achiral in both their cis and trans forms due to the presence of a plane of symmetry. spcmc.ac.inidc-online.com

Table 2: Comparison of Isomerism in Disubstituted Cyclohexanes

| Compound | Substituent Positions | Cis-Trans Isomerism Possible? | Chirality |

|---|---|---|---|

| This compound | 1,1 (geminal) | No | Achiral |

| 1-Ethyl-2-methylcyclohexane | 1,2 (vicinal) | Yes | Chiral (both cis and trans isomers) |

| 1-Ethyl-3-methylcyclohexane | 1,3 | Yes | Chiral (both cis and trans isomers) |

| 1-Ethyl-4-methylcyclohexane | 1,4 | Yes | Achiral (both cis and trans isomers) |

Determination of Relative Stabilities Among Stereoisomers

The stereochemistry of this compound is defined by its conformational isomers. As a 1,1-disubstituted cyclohexane, it does not exhibit cis-trans geometrical isomerism. Instead, its stereochemical analysis focuses on the relative stabilities of the two distinct chair conformations that rapidly interconvert at room temperature through a process known as ring flipping. mvpsvktcollege.ac.inmasterorganicchemistry.comspcmc.ac.in In one conformation, the ethyl group occupies an axial position while the methyl group is equatorial. The ring flip converts the ethyl group to an equatorial position and the methyl group to an axial one. vaia.comlibretexts.org The determination of which of these two conformers is more stable relies on the quantitative assessment of steric strain, primarily through the concept of A-values and the analysis of 1,3-diaxial interactions. masterorganicchemistry.comchemistrysteps.com

The stability of a substituted cyclohexane's conformation is largely dependent on the steric bulk of the substituents in axial positions. mvpsvktcollege.ac.in Axial substituents experience steric repulsion from the other two axial hydrogens located on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1). masterorganicchemistry.comchemistrysteps.compressbooks.pub This form of steric strain is termed a 1,3-diaxial interaction and is energetically unfavorable. pressbooks.publibretexts.org Consequently, substituents preferentially occupy the more spacious equatorial position to minimize this repulsion. chemistrysteps.comlibretexts.org

The energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane is known as the A-value, or conformational free energy, for that substituent. masterorganicchemistry.comwikipedia.org A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position. masterorganicchemistry.comwikipedia.org These A-values are additive and can be used to predict the relative stabilities of polysubstituted cyclohexane conformations. masterorganicchemistry.commasterorganicchemistry.com

To determine the more stable conformer of this compound, we analyze the steric strain in each of its two chair forms:

Conformation A: Axial Ethyl and Equatorial Methyl In this arrangement, the bulkier ethyl group is in the sterically hindered axial position, leading to significant 1,3-diaxial interactions. The methyl group resides in the less strained equatorial position. The total steric strain in this conformer is dominated by the A-value of the axial ethyl group.

Conformation B: Equatorial Ethyl and Axial Methyl Following a ring flip, the ethyl group moves to the more stable equatorial position, and the methyl group occupies the axial position. vaia.com In this case, the steric strain is primarily due to the 1,3-diaxial interactions of the axial methyl group.

The A-value for an ethyl group is approximately 1.75 kcal/mol, while the A-value for a methyl group is slightly lower, at about 1.70 kcal/mol. masterorganicchemistry.com The ethyl group is considered bulkier because, despite its ability to rotate its terminal methyl group away from the ring, the CH₂ group still causes significant steric hindrance. chemistrysteps.commasterorganicchemistry.com

The conformer with the substituent having the larger A-value in the equatorial position will be the more stable one. libretexts.orglibretexts.org In this compound, Conformation B, which places the larger ethyl group in the equatorial position and the smaller methyl group in the axial position, is therefore more stable than Conformation A. vaia.comlibretexts.org The energy difference between the two conformers is calculated by the difference in the A-values of the axial substituents in each conformation. The conformer with the axial methyl group is more stable than the conformer with the axial ethyl group by approximately 0.05 kcal/mol (1.75 kcal/mol - 1.70 kcal/mol).

The research findings are summarized in the data tables below.

Table 1: A-Values for Selected Substituents

This table presents the conformational free energy (A-value) for methyl and ethyl groups, which represents the energy cost of the substituent being in an axial position versus an equatorial one.

| Substituent | A-Value (kcal/mol) |

| -CH₃ (Methyl) | 1.70 masterorganicchemistry.com |

| -CH₂CH₃ (Ethyl) | 1.75 masterorganicchemistry.com |

Table 2: Relative Stability Analysis of this compound Conformers

This table details the steric strain associated with each conformer and identifies the more stable arrangement.

| Conformer | Axial Substituent | Equatorial Substituent | Approximate Steric Strain (kcal/mol) | Relative Stability |

| A | Ethyl | Methyl | 1.75 | Less Stable vaia.com |

| B | Methyl | Ethyl | 1.70 | More Stable vaia.comlibretexts.org |

Synthetic Methodologies for Substituted Cyclohexanes Relevant to 1 Ethyl 1 Methylcyclohexane

Alkylation Reactions in Cyclohexane (B81311) Ring Systems

Direct alkylation of a cyclohexane core is a primary strategy for introducing substituents. This typically involves the generation of a nucleophilic carbon on the cyclohexane ring (an enolate or an organometallic species) that can then react with an electrophilic alkyl source.

The Friedel-Crafts alkylation is a cornerstone of organic synthesis for attaching alkyl groups to aromatic rings. pressbooks.pubslideshare.net While it does not apply directly to saturated alkanes like cyclohexane, it is a critical step in a multi-stage synthesis of alkylcyclohexanes, including 1-ethyl-1-methylcyclohexane. A typical pathway involves the Friedel-Crafts alkylation of an aromatic precursor, such as benzene (B151609), which is subsequently hydrogenated.

The reaction is typically carried out by treating the aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃). pressbooks.pub The catalyst facilitates the formation of a carbocation from the alkyl halide, which then acts as the electrophile in an electrophilic aromatic substitution reaction. pressbooks.pubslideshare.net

However, the strategy has several limitations:

Polyalkylation: The initial alkylation activates the aromatic ring, making it more susceptible to further alkylation, which can lead to a mixture of products.

Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form, leading to isomeric products. pressbooks.pub

Substrate Limitations: The reaction fails on aromatic rings with strongly electron-withdrawing groups or basic amino groups. pressbooks.pub

A plausible, though challenging, Friedel-Crafts-based route to a precursor of this compound might involve the sequential alkylation of benzene. This would be followed by catalytic hydrogenation to reduce the aromatic ring to a cyclohexane ring. libretexts.org

Achieving specific regioselectivity (which carbon is alkylated) and stereoselectivity (the spatial orientation of the new substituent) is a significant challenge in cyclohexane synthesis. For gem-disubstitution as in this compound, the strategy often involves a ketone intermediate. For example, the alkylation of a cyclohexanone (B45756) derivative.

The C-selective alkylation of cyclic diones, such as 2-methylcyclohexane-1,3-dione, presents a challenge due to competing O-alkylation, especially with unactivated electrophiles. thieme-connect.comnih.gov One successful method involves converting the ketone to a ketodimethyl hydrazone, performing the alkylation, and then hydrolyzing the hydrazone to regenerate the ketone, now with a new alkyl group. thieme-connect.comnih.gov This provides a high-yielding route to 2,2-dialkylcyclohexane-1,3-diones which can be further modified. thieme-connect.com

Stereoselectivity is also a critical factor, particularly in the formation of multiple chiral centers. The diastereoselectivity of cyclization reactions to form substituted cyclohexanes can be controlled by various factors, including the bulkiness of substituents. researchgate.netcdnsciencepub.com In intramolecular ester enolate alkylations, the selectivity of ring closure was found to increase as the substituent became bulkier. cdnsciencepub.com

| Factor Affecting Stereoselectivity | Observation | Reference |

| Substituent Bulk | Selectivity increases with bulkier substituents (Ph < Me ≈ Et < i-Pr < t-Bu). | cdnsciencepub.com |

| Solvent | Solvent choice can influence the reactivity-selectivity relationship. | cdnsciencepub.com |

| Base Counter Cation | The nature of the cation (e.g., Li+, K+) can affect selectivity. | cdnsciencepub.com |

| Leaving Group | The leaving group in the alkylating agent impacts the reaction's outcome. | cdnsciencepub.com |

Friedel-Crafts Alkylation and Related Strategies

Catalytic Hydrogenation of Aromatic or Unsaturated Precursors

Catalytic hydrogenation is a direct and industrially significant method for producing alkylcyclohexanes from aromatic compounds. This process involves the reduction of the benzene ring using hydrogen gas (H₂) under high pressure and temperature in the presence of a metal catalyst. libretexts.orgjove.com

The synthesis of this compound can be achieved by the complete hydrogenation of an appropriate aromatic precursor, such as 1-ethyl-2-methylbenzene. The hydrogenation of substituted benzenes is a complex process that can be influenced by steric and electronic effects of the substituents. The reaction often proceeds in a stepwise manner, with alkyl cyclohexenes observed as intermediates.

A variety of catalysts are effective for this transformation, each with optimal operating conditions.

| Catalyst | Typical Conditions | Notes | Reference |

| Nickel (Ni) | High pressure (100 atm), high temperature (150 °C) | Commonly used, requires forcing conditions. | jove.com |

| Rhodium on Silica (Rh/SiO₂) | Varied temperature and H₂ pressure | Effective for various substituted benzenes. | |

| Palladium on Carbon (Pd/C) | Milder conditions can sometimes be used | Can selectively reduce alkene double bonds without reducing the aromatic ring under mild conditions. | libretexts.org |

| Ruthenium on Alumina (Ru/γ-Al₂O₃) | Temperature < 90 °C in a trickle-bed reactor | Effective for liquid-phase hydrogenation of ethylbenzene (B125841) to ethylcyclohexane (B155913). | nih.gov |

Functionalization of Cyclohexene (B86901) Intermediates

An alternative strategy involves building the desired functionality onto a cyclohexene ring. This multi-step approach offers flexibility and control over the introduction of substituents.

A powerful method for the difunctionalization of an alkene is through the formation of an epoxide, followed by its ring-opening. libretexts.org For a cyclohexane system, this would begin with the epoxidation of cyclohexene to form cyclohexene oxide.

The three-membered epoxide ring is highly strained and susceptible to ring-opening by a wide range of nucleophiles. masterorganicchemistry.com The reaction can proceed through mechanisms with Sₙ1 or Sₙ2 character, depending on the reaction conditions (acidic or basic) and the structure of the epoxide. libretexts.org

Under basic or neutral conditions , the nucleophile attacks the less-substituted carbon of the epoxide in an Sₙ2-like manner. libretexts.orgmasterorganicchemistry.com

Under acidic conditions , the epoxide oxygen is first protonated. The nucleophile then attacks the more substituted carbon, which can better stabilize the developing positive charge, in a reaction with significant Sₙ1 character. libretexts.org

To synthesize this compound, one could envision a pathway starting from 1-methylcyclohexene. Epoxidation would yield 1-methylcyclohexene oxide. Subsequent ring-opening with an ethyl nucleophile, such as an ethyl Grignard (EtMgBr) or organocuprate (Et₂CuLi) reagent, would attack the tertiary carbon (C1), introducing the ethyl group and creating a hydroxyl group at C2. The final step would involve the removal of the hydroxyl group.

| Condition | Nucleophilic Attack Site (on unsymmetrical epoxide) | Mechanism | Product Type | Reference |

| Basic (e.g., RO⁻) | Less substituted carbon | Sₙ2-like | Leads to attack at the sterically most accessible position. | libretexts.org |

| Acidic (e.g., H₃O⁺) | More substituted carbon | Sₙ1-like | Attack occurs at the carbon that can better stabilize a partial positive charge. | libretexts.org |

Development of Novel Synthetic Routes for Alkylcyclohexanes

Modern organic synthesis continues to produce innovative methods for constructing complex carbocyclic rings. These routes often offer improved efficiency, selectivity, and milder reaction conditions.

One novel approach involves a tandem reaction sequence combining free radical and ionic reactions. acs.orgthieme-connect.com This method achieves a [4+2] annulation to form a cyclohexane ring. The process begins with a free radical alkylation at a remote, non-activated carbon atom, followed by an intramolecular cycloalkylation involving a carbanion intermediate. acs.orgthieme-connect.com This strategy has been used to construct various monocyclic, fused, and spirocyclic systems. thieme-connect.comthieme-connect.com

Another advanced strategy is the iridium-catalyzed (5+1) annulation, which constructs functionalized cyclohexanes from methyl ketones and 1,5-diols. acs.org This process operates via two sequential hydrogen borrowing reactions and provides a high degree of stereocontrol over the multisubstituted cyclic products. acs.org Such methods represent the cutting edge of cyclohexane synthesis, moving away from classical, often harsh conditions towards more elegant catalytic solutions.

Reactivity and Reaction Mechanisms of 1 Ethyl 1 Methylcyclohexane

Oxidation Reactions and Product Characterization

Like other cycloalkanes, 1-Ethyl-1-methylcyclohexane can undergo oxidation, although it requires strong oxidizing agents or specific conditions like high temperature and pressure. The oxidation of alkylcyclohexanes can lead to a variety of products, including corresponding alcohols, ketones, or carboxylic acids. ontosight.ai

The process typically involves the formation of radical intermediates. For example, atmospheric oxidation can be initiated by reactions with hydroxyl (•OH) radicals or chlorine (Cl) atoms, leading to the formation of alkylcyclohexyl radicals. researchgate.net Subsequent reactions with oxygen can form peroxy radicals, which can then proceed through various pathways to yield stable oxygenated products. While specific product characterization for the oxidation of this compound is not extensively documented in readily available literature, analogous processes with other alkylcyclohexanes suggest that oxidation would likely occur at the tertiary carbon atom (C1) due to the relative stability of the resulting tertiary radical.

Reduction Reactions and Pathways to Hydrocarbons

Since this compound is a fully saturated hydrocarbon, it cannot be further reduced. However, functionalized derivatives of this compound can undergo reduction reactions. For instance, a related compound, ethyl 1-methylcyclohexane-1-carboxylate (B9076), possesses a carboxylate group that is susceptible to reduction.

This carboxylate group can be reduced to a primary alcohol using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). smolecule.com This transformation is significant in synthetic chemistry as it allows for the conversion of a carboxy functional group into a hydroxyl group, which can then be further modified or eliminated to form other hydrocarbons.

Substitution Reactions in Cyclohexane (B81311) Frameworks

Direct substitution on the unreactive C-H bonds of this compound is challenging. However, free-radical substitution, such as halogenation with chlorine or bromine in the presence of UV light, can introduce a halogen atom onto the cyclohexane framework.

More commonly, substitution reactions are studied on halo-substituted cyclohexanes. For a tertiary alkyl halide like 1-chloro-1-ethyl-1-methylcyclohexane, nucleophilic substitution can occur, though it often competes with elimination reactions. doubtnut.com Given the tertiary nature of the substrate, an Sₙ1 reaction mechanism would be favored over an Sₙ2 mechanism. The Sₙ1 reaction proceeds through a two-step mechanism involving the formation of a stable tertiary carbocation intermediate, which is then attacked by a nucleophile. msu.edu However, due to the stability of the potential alkene products, elimination reactions often predominate, especially with strong bases. doubtnut.commsu.edu

Elimination Reactions and Regiochemical Control

Elimination reactions, particularly dehydrohalogenation, are highly relevant for derivatives of this compound, such as 1-halo-1-ethyl-1-methylcyclohexane. These reactions lead to the formation of alkenes.

Dehydrohalogenation Mechanisms (e.g., E1/E2 pathways)

Dehydrohalogenation of a haloalkane derivative of this compound can proceed through either an E1 (Elimination, unimolecular) or E2 (Elimination, bimolecular) mechanism, depending on the reaction conditions. libretexts.org

E1 Mechanism : This mechanism is a two-step process that begins with the departure of the leaving group (halide) to form a tertiary carbocation intermediate. msu.edulibretexts.org This is the rate-determining step. In the second step, a weak base abstracts a proton from a carbon atom adjacent (β-carbon) to the carbocation, leading to the formation of a double bond. libretexts.org This pathway is favored by weak bases and polar, protic solvents.

E2 Mechanism : This is a one-step, concerted reaction where a strong base abstracts a β-proton simultaneously as the leaving group departs. msu.edulibretexts.org This mechanism requires a specific stereochemical arrangement where the β-hydrogen and the leaving group are in an anti-periplanar (180°) conformation. For cyclohexane systems, this means both groups must be in axial positions. msu.edu

For a tertiary halide like 1-bromo-1-ethyl-1-methylcyclohexane, both pathways are possible. Strong, non-bulky bases tend to favor the E2 pathway, while weak bases and heat favor the E1 pathway. msu.edu

Saytzeff's Rule and Major Alkene Product Formation

When dehydrohalogenation can result in more than one possible alkene product, the regioselectivity is often predicted by Saytzeff's rule (also known as Zaitsev's rule). byjus.comgauthmath.com This rule states that the major product will be the more stable, more highly substituted alkene. byjus.comgeeksforgeeks.orgopenstax.org

In the dehydrohalogenation of 1-bromo-1-ethyl-1-methylcyclohexane, there are two types of β-hydrogens that can be removed:

Hydrogens on the adjacent ring carbon (C2 and C6).

Hydrogens on the methylene (B1212753) carbon of the ethyl group.

Removal of a proton from the cyclohexane ring (C2 or C6) leads to the formation of 1-ethyl-2-methylcyclohex-1-ene , a tri-substituted alkene. Removal of a proton from the ethyl group's methylene carbon results in (1-methylenecyclohexyl)ethane , a di-substituted alkene.

According to Saytzeff's rule, the more substituted alkene is the more stable and therefore the major product. vedantu.com Thus, 1-ethyl-2-methylcyclohex-1-ene is predicted to be the major product when using a small, strong base like sodium ethoxide. askfilo.comquimicaorganica.org

Table 1: Potential Alkene Products from Dehydrohalogenation of 1-Bromo-1-ethyl-1-methylcyclohexane This interactive table summarizes the possible products based on which proton is removed.

| Proton Removed | Alkene Product | Alkene Substitution | Predicted Yield (Saytzeff's Rule) |

|---|---|---|---|

| Ring β-Hydrogen | 1-Ethyl-2-methylcyclohex-1-ene | Trisubstituted | Major |

It is important to note that the use of a sterically hindered (bulky) base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) by preferentially abstracting the more sterically accessible proton from the ethyl group. askfilo.comquimicaorganica.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| n-Butylcyclohexane |

| Cyclohexane |

| Ethyl 1-methylcyclohexane-1-carboxylate |

| 1-Chloro-1-ethyl-1-methylcyclohexane |

| 1-Bromo-1-ethyl-1-methylcyclohexane |

| 1-Ethyl-2-methylcyclohex-1-ene |

| (1-methylenecyclohexyl)ethane |

| Sodium ethoxide |

| Potassium tert-butoxide |

Stereochemical Outcomes of Elimination Processes

The stereochemical outcomes of elimination reactions involving derivatives of this compound are dictated by the interplay of the reaction mechanism (E1 or E2), the conformational requirements of the cyclohexane ring, and the nature of the leaving group and base employed. These factors determine the regioselectivity (which constitutional isomer of the alkene is formed) and stereoselectivity (which stereoisomer of the alkene is formed) of the reaction.

Elimination reactions of substituted cyclohexanes, such as those derived from this compound, generally proceed through either a unimolecular (E1) or bimolecular (E2) pathway. libretexts.orglibretexts.org The E1 mechanism involves the formation of a carbocation intermediate, while the E2 mechanism is a concerted process where the removal of a proton and the departure of the leaving group occur simultaneously. libretexts.orgamazonaws.comdalalinstitute.com

E1 Elimination:

In the E1 pathway, the rate-determining step is the formation of a tertiary carbocation at the C1 position of the cyclohexane ring. msu.edulumenlearning.com This carbocation is planar, and a base can abstract a proton from any adjacent carbon atom (C2 or C6) that bears a hydrogen. The elimination of a proton from the C2 methylene group or the C6 methylene group would lead to the formation of different alkene isomers.

According to Zaitsev's rule , base-induced elimination reactions generally yield the more stable, more highly substituted alkene as the major product. libretexts.orgopenstax.orgmasterorganicchemistry.com In the case of the 1-ethyl-1-methylcyclohexyl carbocation, elimination can produce three possible alkenes: 1-ethyl-1-methylcyclohexene, (E)-1-ethylidene-1-methylcyclohexane, and (Z)-1-ethylidene-1-methylcyclohexane. However, due to the high energy of exocyclic double bonds, the endocyclic 1-ethyl-1-methylcyclohexene is the most stable and, therefore, the predicted major product under thermodynamic control. The formation of cis and trans isomers is also possible in non-enzymatic E1 reactions, with the more stable trans isomer generally being the predominant product. libretexts.org

E2 Elimination:

The E2 mechanism has stringent stereochemical requirements. For the reaction to occur, the hydrogen atom to be eliminated and the leaving group must be in an anti-periplanar arrangement. amazonaws.commasterorganicchemistry.com In a cyclohexane ring system, this translates to a requirement for a trans-diaxial orientation of the leaving group and the beta-hydrogen. libretexts.orgiitk.ac.inlibretexts.org This requirement significantly influences the regiochemical and stereochemical outcome of the elimination.

For a derivative of this compound to undergo E2 elimination, the leaving group on C1 must be in an axial position. This may require the cyclohexane ring to adopt a less stable conformation, as bulky substituents like ethyl and methyl groups prefer to occupy equatorial positions to minimize steric strain. libretexts.org

Once the leaving group is axial, the base can abstract an anti-periplanar axial hydrogen from an adjacent carbon. The availability of such hydrogens will determine the possible products.

Regioselectivity: If there are axial hydrogens on both adjacent carbons (C2 and C6), a mixture of alkene products can be formed. The relative amounts of these products will depend on factors such as the steric hindrance of the base. A small, strong base will favor the formation of the more substituted (Zaitsev) product, while a bulky, sterically hindered base will favor the formation of the less substituted (Hofmann) product. lumenlearning.comlibretexts.org

Stereoselectivity: The rigid conformational requirements of the E2 reaction often lead to high stereoselectivity. If only one beta-hydrogen is in a trans-diaxial orientation to the leaving group, then only one alkene product will be formed, even if it is not the most thermodynamically stable (Zaitsev) product. msu.edulibretexts.org

Hofmann Elimination:

The Hofmann elimination, which involves the pyrolysis of a quaternary ammonium (B1175870) hydroxide, typically follows an E2-like mechanism but often results in the formation of the less substituted alkene (the Hofmann product ). yale.educhadsprep.comorganicchemistrytutor.com This preference is attributed to the steric bulk of the quaternary ammonium leaving group and the fact that it is a poor leaving group. chadsprep.com In the context of a 1-ethyl-1-methylcyclohexyl derivative, a Hofmann elimination would likely favor the formation of the exocyclic alkene, 1-ethylidene-1-methylcyclohexane.

The table below summarizes the expected major products for the elimination reactions of a hypothetical 1-chloro-1-ethyl-1-methylcyclohexane under different conditions.

| Reaction Type | Base/Conditions | Leaving Group | Expected Major Product | Governing Principle |

| E1 | Weak base (e.g., H₂O, ROH), Heat | Good (e.g., -Cl) | 1-Ethyl-1-methylcyclohexene | Zaitsev's Rule libretexts.orgopenstax.org |

| E2 | Strong, non-hindered base (e.g., NaOEt) | Good (e.g., -Cl) | 1-Ethyl-1-methylcyclohexene | Zaitsev's Rule libretexts.orgopenstax.org |

| E2 | Strong, hindered base (e.g., K-OtBu) | Good (e.g., -Cl) | 1-Ethylidene-1-methylcyclohexane | Hofmann Rule lumenlearning.comlibretexts.org |

| Hofmann | Heat | Quaternary ammonium hydroxide | 1-Ethylidene-1-methylcyclohexane | Hofmann Rule chadsprep.comorganicchemistrytutor.com |

It is crucial to note that in many cases, a mixture of products is obtained, and the distribution can be influenced by subtle changes in reaction conditions such as temperature and solvent polarity. libretexts.orglibretexts.org For instance, polar protic solvents tend to favor E1 reactions by stabilizing the carbocation intermediate. libretexts.org

Spectroscopic Characterization in Academic Research

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 1-Ethyl-1-methylcyclohexane, which has a molecular weight of 126.24 g/mol , electron ionization (EI) mass spectrometry results in a distinct fragmentation pattern characterized by two highly abundant fragment ions. brainly.comchegg.comchegg.comnist.gov

The mass spectrum of this compound is dominated by two primary fragment peaks at m/z 111 and m/z 97. brainly.com

The m/z 111 Fragment: This ion is formed by the loss of a methyl (CH₃) group, which has a mass of 15 atomic mass units (amu), from the parent molecular ion (126 amu). brainly.com The resulting structure is a 1-ethylcyclohexyl cation (C₈H₁₅⁺). The cleavage of the bond between the quaternary carbon and the methyl group is a favorable fragmentation pathway.

The m/z 97 Fragment: This ion corresponds to the loss of an ethyl (C₂H₅) group, with a mass of 29 amu, from the molecular ion. brainly.com This fragmentation produces a 1-methylcyclohexyl cation (C₇H₁₃⁺). The loss of the larger ethyl group is also a significant fragmentation event. chemicalforums.comlibretexts.org

The relative abundance of these fragments provides crucial clues for identifying the original structure as a cyclohexane (B81311) ring substituted with both a methyl and an ethyl group at the same carbon atom. brainly.com

| Parent Compound | Molecular Weight (amu) | Major Fragment (m/z) | Neutral Loss | Mass of Loss (amu) | Fragment Ion Structure |

| This compound | 126 | 111 | Methyl radical (•CH₃) | 15 | 1-Ethylcyclohexyl cation |

| This compound | 126 | 97 | Ethyl radical (•C₂H₅) | 29 | 1-Methylcyclohexyl cation |

The fragmentation of this compound under electron ionization begins with the removal of an electron from the molecule to form a high-energy molecular ion (M⁺•), a radical cation. msu.edu The fragmentation process is driven by the stability of the resulting carbocations.

The key fragmentation pathways are initiated by the cleavage of a carbon-carbon bond at the quaternary C1 position. This type of cleavage, known as α-cleavage, is common for substituted alkanes. msu.edu

Pathway to m/z 111: The molecular ion undergoes homolytic cleavage of the C1-methyl bond. This expels a neutral methyl radical (•CH₃) and leaves a stable tertiary carbocation where the charge is located on the cyclohexane ring, resulting in the fragment detected at m/z 111. brainly.combrainly.com

Pathway to m/z 97: Alternatively, the C1-ethyl bond can cleave. This pathway results in the loss of a neutral ethyl radical (•C₂H₅) and the formation of the tertiary 1-methylcyclohexyl cation, which is observed at m/z 97. brainly.combrainly.com

The high abundance of these two fragments is a direct consequence of the stability of the tertiary carbocations formed and the relative ease of cleaving the alkyl substituents from the quaternary center. chemicalforums.com

Elucidation of Major Fragment Ion Structures (e.g., m/z 111, m/z 97)

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is primarily used to identify the functional groups present in a compound. As an alkane, this compound does not possess highly polar functional groups, but its IR spectrum provides confirmation of its hydrocarbon nature. The gas-phase IR spectrum is available in the NIST Chemistry WebBook. nist.gov

The spectrum is characterized by absorptions corresponding to carbon-hydrogen bond vibrations. libretexts.orglibretexts.org

C-H Stretching: Strong, sharp peaks are observed in the 3000–2850 cm⁻¹ region. These absorptions are characteristic of C(sp³)-H bonds in the methyl, ethyl, and cyclohexane ring moieties. libretexts.org

C-H Bending: Vibrations corresponding to the bending of C-H bonds appear at lower wavenumbers.

Scissoring vibrations for CH₂ groups are typically found around 1470–1450 cm⁻¹. libretexts.org

Methyl C-H rocking vibrations are expected in the 1370–1350 cm⁻¹ range. libretexts.org

While IR spectroscopy is a primary tool for functional group identification, gaining detailed conformational insights for a flexible molecule like this compound is challenging. The chair-chair interconversion is rapid at room temperature, leading to a spectrum that represents an average of the contributing conformers. Subtle shifts in band positions or shapes can sometimes be correlated with conformational preferences, but Nuclear Magnetic Resonance (NMR) spectroscopy is a more powerful technique for this purpose. researchgate.net

| Vibrational Mode | Characteristic Wavenumber Range (cm⁻¹) | Expected Presence in this compound |

| C(sp³)-H Stretch | 3000–2850 | Yes (Strong) |

| C-H Bend (Scissoring) | 1470–1450 | Yes |

| C-H Rock (Methyl) | 1370–1350 | Yes |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the detailed structure and conformational dynamics of this compound in solution. Both ¹H and ¹³C NMR provide a map of the carbon and hydrogen framework of the molecule.

The ¹H and ¹³C NMR spectra of this compound show signals in the characteristic upfield region for saturated alkanes. acs.org The exact chemical shifts can be influenced by the solvent used. acs.org

Proton (¹H) NMR: The ¹H NMR spectrum would exhibit several signals:

A triplet for the methyl protons (-CH₃) of the ethyl group.

A quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group.

A singlet for the protons of the methyl group attached directly to the ring.

A complex series of overlapping multiplets for the ten methylene protons of the cyclohexane ring. These protons are chemically non-equivalent due to the substitution pattern and ring conformation.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is simpler and shows distinct signals for each unique carbon atom:

A signal for the quaternary carbon (C1).

Signals for the methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group.

A signal for the methyl carbon (-CH₃) attached to C1.

Multiple signals for the methylene carbons of the cyclohexane ring (C2/C6, C3/C5, and C4), as they are chemically non-equivalent. cdnsciencepub.com

| Group | Typical ¹³C Chemical Shift Range (ppm) | Typical ¹H Chemical Shift Range (ppm) | Multiplicity (¹H NMR) |

| Ring -CH₂- | 20-40 | 1.2-1.8 | Multiplet |

| Ethyl -CH₂- | 25-35 | 1.2-1.6 | Quartet (q) |

| Ring -CH₃ | 20-30 | 0.8-1.0 | Singlet (s) |

| Ethyl -CH₃ | 5-15 | 0.7-0.9 | Triplet (t) |

| Quaternary C | 30-40 | N/A | N/A |

Note: These are estimated chemical shift ranges based on typical values for substituted alkanes.

In substituted cyclohexanes, the molecule exists in a dynamic equilibrium between two chair conformations. For this compound, these conformers interchange the axial and equatorial positions of the ethyl and methyl groups. vaia.com

Conformer A: Ethyl group axial, methyl group equatorial.

Conformer B: Ethyl group equatorial, methyl group axial.

The relative stability of these conformers is dictated by steric strain, specifically 1,3-diaxial interactions. pressbooks.pub The ethyl group is bulkier than the methyl group, and therefore, the conformation where the ethyl group occupies the more spacious equatorial position (Conformer B) is significantly more stable and predominates at equilibrium. vaia.compressbooks.pub

Analysis of proton-proton coupling constants (J-values) in the ¹H NMR spectrum is a key method for detailed conformational analysis. nih.gov The magnitude of the vicinal coupling constant (³J_HH) between protons on adjacent carbons is dependent on the dihedral angle between them.

A large coupling constant (typically 10-13 Hz) is observed for an axial-axial interaction.

Smaller coupling constants (typically 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions.

While the complexity of the cyclohexane proton signals in this compound makes a full analysis challenging, the principles of coupling constant analysis confirm that the molecule overwhelmingly adopts the chair conformation with the larger ethyl group in the equatorial position to minimize steric hindrance. pearson.com

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shifts

Gas Chromatography (GC) for Purity Assessment and Isomeric Mixture Analysis

Gas Chromatography (GC) is a cornerstone analytical technique for the characterization of volatile compounds such as this compound. Due to its high resolution and sensitivity, GC is exceptionally well-suited for both determining the purity of a sample and for separating and quantifying components within a mixture of closely related isomers. vurup.sk The similarities in the physicochemical properties of isomeric hydrocarbons make capillary gas chromatography the most effective method for their individual analysis. vurup.sk

For purity assessment, a sample of this compound is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. tajhizkala.ir Ideally, a perfectly pure sample would yield a single, sharp chromatographic peak. The presence of impurities, such as starting materials, by-products from synthesis, or degradation products, will result in additional peaks in the chromatogram. iteh.ai A flame ionization detector (FID) is commonly employed for the analysis of hydrocarbons due to its high sensitivity. tajhizkala.ir The purity is determined quantitatively by comparing the area of the peak corresponding to this compound to the total area of all peaks detected, with the result typically normalized to 100%. tajhizkala.ir

The analysis of isomeric mixtures of ethylmethylcyclohexane presents a significant analytical challenge because isomers often have very similar boiling points and structural properties, leading to co-elution. vurup.skcopernicus.org The key to separating these isomers lies in the selection of an appropriate high-resolution capillary column and the optimization of GC operating conditions. vurup.skrestek.com Columns with specific stationary phases, such as those based on polysiloxanes or squalane, are chosen for their ability to differentiate between subtle structural differences among the isomers. akjournals.comoup.com The retention time—the time it takes for a compound to travel through the column—is a critical parameter for identification. Each isomer in a mixture will exhibit a unique retention time under specific chromatographic conditions, allowing for its separation and identification. epa.gov

In particularly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power. copernicus.org This advanced technique uses two different columns with orthogonal separation mechanisms, providing a much higher degree of resolution than single-column GC. Research on volatile organic compounds in the atmosphere has demonstrated the capability of GC×GC to separate various isomers of ethylmethylcyclohexane, which would otherwise overlap in a standard one-dimensional chromatogram. copernicus.org

The following tables present typical GC parameters and research findings related to the analysis of C9-cyclohexane isomers.

Table 1: Representative GC Conditions for Isomeric Hydrocarbon Analysis

This table outlines typical parameters for a gas chromatography system set up for the analysis of this compound and its isomers. The conditions are synthesized from standard methods for hydrocarbon analysis. akjournals.comoup.comresearchgate.netajer.org

| Parameter | Setting | Purpose |

| Column | HP-PONA (50 m x 0.20 mm, 0.5 µm film) or similar non-polar capillary column | Provides high-resolution separation of non-polar, volatile hydrocarbons based on boiling point and structure. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. Hydrogen can provide faster analysis times. |

| Flow Rate | 1.0 - 1.5 mL/min | Optimized to ensure efficient separation and good peak shape. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample upon injection. |

| Injection Mode | Split (e.g., 100:1 ratio) | Prevents column overloading by allowing only a small fraction of the sample to enter the column. |

| Oven Program | Initial 40 °C, ramp at 2-5 °C/min to 180 °C | A programmed temperature increase allows for the separation of compounds with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds containing carbon, ideal for quantitative analysis of hydrocarbons. |

| Detector Temp. | 250 °C - 300 °C | Kept high to prevent condensation of analytes as they exit the column. |

Table 2: Research Findings on GC Separation of Ethylmethylcyclohexane Isomers

The data in this table is derived from a comprehensive two-dimensional gas chromatography (GC×GC) study analyzing complex atmospheric samples. copernicus.org It illustrates the successful separation of several ethylmethylcyclohexane isomers, demonstrating the efficacy of high-resolution GC in distinguishing between structurally similar compounds. The retention times (R.T.) on the first and second dimension columns show the unique chromatographic behavior of each isomer.

| Compound | 1st Dimension R.T. (min) | 2nd Dimension R.T. (sec) |

| cis-1-Ethyl-2-methylcyclohexane | 21.8 | 0.85 |

| cis-1-Ethyl-3-methylcyclohexane | 20.4 | 0.82 |

| cis-1-Ethyl-4-methylcyclohexane | 20.6 | 0.82 |

Computational and Theoretical Investigations

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is crucial for mapping the pathways of chemical reactions. For alkyl cyclohexanes, a significant area of study is combustion chemistry, particularly hydrogen atom abstraction reactions. rsc.orgresearchgate.net Modeling these reactions involves identifying the structures of reactants, products, and, most importantly, the transition states that lie at the energy maxima along the reaction path. storion.ru

Locating a transition state (a first-order saddle point) is not sufficient to prove it connects a specific set of reactants and products. github.io An Intrinsic Reaction Coordinate (IRC) calculation is performed to verify this connection. iastate.eduresearchgate.net The IRC analysis involves following the path of steepest descent from the transition state structure down the potential energy surface in both forward and reverse directions. github.io A successful IRC calculation confirms a smooth path from the reactants, through the transition state, to the products, ensuring the correct transition state has been found. rsc.orgresearchgate.net This is a standard validation step in computational studies of reaction kinetics for related alkyl cyclohexanes. rsc.orgresearcher.life

Once a reaction pathway is validated, computational methods can be used to determine key kinetic and thermodynamic parameters. By calculating the energies of reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined. This, in turn, allows for the calculation of reaction rate constants using Transition State Theory (TST). rsc.org

For H-atom abstraction reactions in other alkyl cyclohexanes, rate constants have been calculated over wide temperature ranges (e.g., 298–2000 K) and are often presented in the Arrhenius format. rsc.org Thermodynamic properties such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) for reactants and products can also be computed, providing a complete energetic profile of the reaction. dlr.deacs.org These calculated data are vital for developing kinetic models for complex processes like combustion. acs.orgresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| 1-Ethyl-1-methylcyclohexane | C₉H₁₈ |

| Methylcyclohexane (B89554) | C₇H₁₄ |

| Ethylcyclohexane (B155913) | C₈H₁₆ |

Intrinsic Reaction Coordinate (IRC) Analysis

Force Field Development and Validation for Cyclohexane (B81311) Derivatives

The computational study of cyclohexane derivatives, including this compound, relies heavily on molecular mechanics (MM) force fields. These force fields are sets of parameters and mathematical functions used to calculate the potential energy of a system of atoms. The accuracy of conformational analysis, energy calculations, and molecular dynamics simulations is directly dependent on the quality of the underlying force field. nih.gov

The development of a force field for molecules like this compound involves several key steps. Initially, the functional forms for bonded (bond stretching, angle bending, dihedral angles) and non-bonded (van der Waals, electrostatic) interactions are defined. nih.gov The parameters for these functions are then optimized to reproduce experimental data and results from high-level quantum mechanical (QM) calculations. researchgate.net For cyclohexane derivatives, accurately modeling torsional strain, which governs the chair-boat conformational equilibrium, and steric interactions, which influence the axial-equatorial preference of substituents, is paramount. algoreducation.com

Several general-purpose force fields are commonly used for organic molecules and have been applied to cyclohexane systems:

MMFF94 (Merck Molecular Force Field 94): A force field designed for a broad range of organic compounds, validated against a large set of experimental and computational data. nih.gov

OPLS (Optimized Potentials for Liquid Simulations): This family of force fields is widely used for simulating molecules in the condensed phase. Parameterization often targets thermodynamic properties like heats of vaporization and liquid densities. nih.gov

GAFF/GAFF2 (General Amber Force Field): Designed to be compatible with the AMBER force fields for proteins and nucleic acids, GAFF allows for the simulation of drug-like small molecules with biomacromolecules. acs.org

GROMOS (Groningen Molecular Simulation): A force field developed for biomolecular simulation, with parameterization that also considers thermodynamic data in solution. nih.govboku.ac.at

Validation is a critical step to ensure the reliability of a force field for a specific class of molecules like substituted cyclohexanes. nih.gov The validation process involves comparing the results of MM calculations against established benchmarks. For cyclohexane derivatives, this includes:

Conformational Energies: Calculating the energy difference between various conformers (e.g., the two chair conformations of this compound) and comparing them to values derived from experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or high-level QM calculations. researchgate.net

Geometric Parameters: Comparing calculated bond lengths, angles, and dihedral angles with experimental data from X-ray crystallography or electron diffraction.

Thermodynamic Properties: For liquid-phase simulations, calculated properties such as density, enthalpy of vaporization, and free energy of solvation are compared against experimental measurements. nih.gov

Challenges in force field development for substituted cyclohexanes include accurately parameterizing the complex 1,4-interactions (gauche and 1,3-diaxial interactions) that are crucial for conformational stability. arxiv.org Recent approaches focus on automated parameterization toolkits and validation against a large and diverse set of experimental and quantum chemical data to improve accuracy and transferability. arxiv.orguq.edu.au

Table 1: Comparison of Common Force Fields for Organic Molecules

| Force Field | Primary Application | Parameterization Strategy | Strengths |

|---|---|---|---|

| MMFF94 | Broad organic chemistry | Fits to high-level QM data for gas-phase geometries and conformational energies. nih.gov | Good for conformational analysis of isolated molecules. |

| OPLS | Liquid simulations | Fits to experimental thermodynamic properties of liquids (e.g., density, heat of vaporization). nih.gov | Excellent for predicting properties of pure liquids and mixtures. |

| GAFF2 | Drug-like molecules, biomolecular simulations | Designed for compatibility with AMBER protein force fields. acs.org | Suitable for ligand-protein docking and binding free energy calculations. |

| GROMOS | Biomolecular simulations | Based on fitting to thermodynamic data in condensed phase. boku.ac.at | Well-validated for protein simulations in aqueous environments. |

Advanced Computational Methodologies (e.g., QM/MM)

While molecular mechanics force fields are efficient for exploring the conformational landscape of molecules like this compound, more advanced computational methods are required to study chemical reactions, excited states, or phenomena involving electronic rearrangements.

Quantum Mechanics/Molecular Mechanics (QM/MM)

The hybrid QM/MM method is a powerful tool for studying chemical processes in large, complex systems. researchgate.net This approach partitions the system into two regions: a smaller, chemically active region (e.g., reacting atoms, a chromophore) which is treated with computationally expensive but accurate quantum mechanics, and a larger surrounding environment (e.g., solvent molecules, a protein or material framework) which is described by more efficient molecular mechanics. researchgate.net

The key advantage of QM/MM is its balance of accuracy and computational cost. chemrxiv.org It allows for the detailed study of bond-making and bond-breaking processes, which cannot be modeled by standard force fields, while still accounting for the influence of the larger environment. researchgate.net The interaction between the QM and MM regions is a critical aspect of the methodology, with "electrostatic embedding" being a common scheme where the QM calculation is polarized by the partial charges of the MM atoms. chemrxiv.org

For a system involving a cyclohexane derivative, a QM/MM study might be employed to:

Investigate the mechanism of a reaction where the cyclohexane ring is a substrate.

Study the interaction of a substituted cyclohexane with a biological target, where the ligand and the enzyme's active site are treated at the QM level.

Analyze the adsorption and reaction of cyclohexane derivatives within nanoporous materials like metal-organic frameworks (MOFs), where the framework's influence on the reaction barrier can be explicitly modeled. chemrxiv.org

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good compromise between accuracy and computational cost for systems of moderate size. aphrc.org Unlike force fields, DFT calculates the electronic structure of a molecule, making it suitable for a wide range of applications beyond conformational analysis. In the context of this compound and its derivatives, DFT is frequently used to:

Provide high-accuracy reference data for the validation and parameterization of molecular mechanics force fields. nih.gov

Calculate strain energies and the energy differences between various chair and boat conformers.

Predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data for structure verification.

Investigate reaction pathways and determine the structures of transition states.

The choice of the functional (e.g., B3LYP, ωB97X-D) and the basis set (e.g., 6-31G*, 6-311+G(d,p)) is crucial for the accuracy of DFT calculations. chemrxiv.orgaphrc.org

Table 2: Overview of Advanced Computational Methodologies

| Methodology | Description | Typical Application | Strengths & Limitations |

|---|---|---|---|

| QM/MM | A hybrid method combining Quantum Mechanics for a core region and Molecular Mechanics for the environment. researchgate.net | Enzyme catalysis, reactions in solution or materials. chemrxiv.org | Strengths: Balances accuracy and cost for large systems; can model reactions. Limitations: Accuracy depends on the QM/MM interface treatment. |

| DFT | A quantum mechanical method that computes electronic structure based on the electron density. aphrc.org | Calculating reaction energies, optimizing geometries, predicting spectroscopic properties. | Strengths: Good accuracy for a wide range of properties at a moderate computational cost. Limitations: Can be computationally demanding for very large systems; accuracy is functional-dependent. |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyclohexane |

| Aniline |

| Carbon dioxide |

| Chloroform |

| Cyclohexane oxide |

| Ethane |

| Ethanol |

| Formaldehyde |

| Glucose |

| Propylene |

| Styrene oxide |

Environmental Fate and Transformation Studies

Pathways of Degradation in Environmental Compartments

1-Ethyl-1-methylcyclohexane, a saturated cyclic hydrocarbon, is subject to several degradation processes in the environment, primarily driven by microbial activity and photochemical reactions.

The biodegradation of cycloalkanes like this compound is generally a slow process. Studies on analogous compounds such as methylcyclohexane (B89554) and ethylcyclohexane (B155913) indicate that they are not readily biodegradable. oecd.org For instance, a ready biodegradation test conducted with activated sludge showed 0% degradation of methylcyclohexane over a four-week period. oecd.org

Microbial degradation of cyclic alkanes is a known environmental process, although it is less rapid than the degradation of n-alkanes. nih.gov Specific microbial strains have been identified that can degrade cycloalkanes. For example, certain bacteria derived from Antarctic surface water and hydrocarbon-contaminated marine sediments have shown the potential to degrade methylcyclohexane and cyclohexane (B81311). nih.govresearchgate.net The degradation pathways in some yeasts involve hydroxylation of the cyclohexane ring at various positions, followed by oxidation to ketones, or oxidation of the alkyl side chain. researchgate.net Given its structure, it is anticipated that the biodegradation of this compound would proceed via similar oxidative pathways initiated by monooxygenase enzymes, targeting either the ethyl or methyl group or the cyclohexane ring itself. However, the tertiary carbon at the C1 position may present steric hindrance, potentially slowing the rate of microbial attack compared to simpler cycloalkanes.